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Compound of Interest

Compound Name: 5-Bromo-7-methylbenzofuran

Cat. No.: B171834

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the predicted spectroscopic data for 5-
Bromo-7-methylbenzofuran (CAS No. 170681-91-1). Due to the absence of publicly available
experimental spectra, this guide presents predicted *H NMR, 3C NMR, IR, and MS data based
on established spectroscopic principles and computational models. Detailed, generalized
experimental protocols for obtaining such spectra are also provided for researchers who may
synthesize or acquire this compound. This guide is intended to serve as a valuable resource for
the identification and characterization of 5-Bromo-7-methylbenzofuran in a research and
development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-7-
methylbenzofuran. These predictions are derived from computational models and analysis of
substituent effects on the benzofuran core.

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment

~7.70 d ~2.0 H-2

~7.45 d ~1.5 H-4

~7.20 d ~1.5 H-6

~6.80 d ~2.0 H-3

~2.50 S -CHs (C7)
Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

~155.0 C-7a

~145.0 C-2

~130.0 C-3a

~128.0 C-4

~125.0 C-6

~122.0 C-7

~115.0 C-5

~107.0 C-3

~16.0 -CHs (C7)
Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2920 Medium Methyl C-H Stretch

~1610, 1580, 1470

Medium-Strong

Aromatic C=C Stretch

~1250 Strong Aryl-O Stretch

~1100 Strong C-0O Stretch (Furan Ring)
~880-800 Strong C-H Bending (Out-of-plane)
~600-500 Medium C-Br Stretch

Table 4: Predicted Mass Spectrometry (Electron lonization) Data

m/z Relative Intensity (%) Assignment
] [M]* (Molecular lon, Br isotope
210/212 High
pattern)
181/183 Medium [M-CHO]*
131 Medium [M-Br]*
102 Medium [M-Br-CHOJ*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic

compound such as 5-Bromo-7-methylbenzofuran.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of the solid sample.
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o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean vial.

o If necessary, gently warm the mixture or use sonication to ensure complete dissolution.

o Transfer the clear solution to a 5 mm NMR tube, ensuring there are no solid particles.

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis is required.

Instrument Parameters (*H NMR):
o Spectrometer: 500 MHz

o Solvent: CDCls

o Temperature: 298 K

o Pulse Sequence: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Acquisition Time: 4.0 s
Instrument Parameters (*3C NMR):
o Spectrometer: 125 MHz

o Solvent: CDCls

o Temperature: 298 K

o Pulse Sequence: zgpg30

o Number of Scans: 1024

o Relaxation Delay: 2.0 s
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o Acquisition Time: 1.5 s
2.2. Infrared (IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Place a small amount (1-2 mg) of the solid sample and approximately 100-200 mg of dry
KBr powder in an agate mortar.

o Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
o Transfer a portion of the powder into a pellet press die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Carefully remove the pellet from the die and place it in the sample holder of the IR
spectrometer.

e |nstrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

[e]

Scan Range: 4000-400 cm~?

Resolution: 4 cm—1

[e]

Number of Scans: 16

o

[¢]

Background: A background spectrum of a pure KBr pellet should be collected prior to

sample analysis.
2.3. Mass Spectrometry (MS)
e Sample Introduction:

o For a solid sample, direct insertion probe (DIP) is a suitable method. A small amount of the
sample is placed in a capillary tube at the end of the probe.
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 Instrument Parameters (Electron lonization - EI):

(¢]

lonization Mode: Electron lonization (El)

[¢]

lonization Energy: 70 eV

[¢]

Source Temperature: 200-250 °C

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

o

Scan Range: m/z 50-500

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Compound Synthesis & Purification

Synthesis of
5-Bromo-7-methylbenzofuran

:

Purification
(e.g., Column Chromatography)

Solid Sample Solid Sample Solid Sample

Spectroscopic Analysis

NMR Spectroscopy
(*H and 2C) < IR Spectroscopy P~ Mass Spectrometry

Data Processing| & Elucidation

Process NMR Data Process IR Data Process MS Data

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Properties of 5-
Bromo-7-methylbenzofuran]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171834#spectroscopic-data-for-5-bromo-7-
methylbenzofuran-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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